1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one
Overview
Description
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is characterized by the presence of a fluoro group and a methoxyethoxy group attached to a phenyl ring, along with an ethanone moiety
Scientific Research Applications
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Preparation Methods
The synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-6-(2-methoxyethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyethoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-6-methoxyphenyl)ethan-1-one: Lacks the methoxyethoxy group, which may affect its reactivity and applications.
1-(2-Fluoro-6-(2-hydroxyethoxy)phenyl)ethan-1-one: The presence of a hydroxy group instead of a methoxy group can influence its chemical properties and biological interactions.
This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCBBQWTRWQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.